molecular formula C10H17LiO4 B15312176 Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate

Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate

Cat. No.: B15312176
M. Wt: 208.2 g/mol
InChI Key: PZIYKEQJSVWUIL-UHFFFAOYSA-M
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Description

Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is a metalorganic compound with the formula LiOC(CH₃)₃. It is a white solid used as a strong base in organic synthesis. This compound is often depicted as a salt and behaves as such, but it is not ionized in solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate can be synthesized by treating tert-butanol with butyl lithium. This reaction involves the deprotonation of tert-butanol by butyl lithium, resulting in the formation of lithium tert-butoxide .

Industrial Production Methods

In industrial settings, lithium tert-butoxide is often generated in situ for laboratory use because samples are sensitive and older samples are often of poor quality. It is commercially available as a solution and as a solid .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with lithium tert-butoxide include potassium diisopropylamide and primary alcohols. The compound can mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .

Major Products Formed

Major products formed from reactions involving lithium tert-butoxide include copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III) .

Scientific Research Applications

Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate exerts its effects involves its strong basicity and nucleophilicity. It can deprotonate various substrates, facilitating reactions such as α-alkylation of ketones with primary alcohols . The molecular targets and pathways involved include the deprotonation of alcohols and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Sodium tert-butoxide
  • Potassium tert-butoxide
  • Lithium isopropoxide

Uniqueness

Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is unique due to its strong basicity and ability to act as an initiator for anionic polymerization. Its specific structure allows for the formation of stable octameric and hexameric forms, which are not commonly observed in similar compounds .

Properties

Molecular Formula

C10H17LiO4

Molecular Weight

208.2 g/mol

IUPAC Name

lithium;2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C10H18O4.Li/c1-9(2,3)14-7(11)6-10(4,5)8(12)13;/h6H2,1-5H3,(H,12,13);/q;+1/p-1

InChI Key

PZIYKEQJSVWUIL-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)CC(C)(C)C(=O)[O-]

Origin of Product

United States

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